5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C16H16ClN3O |
|---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
5-tert-butyl-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16ClN3O/c1-9-6-5-7-10-8-11(13(17)18-12(9)10)14-19-15(21-20-14)16(2,3)4/h5-8H,1-4H3 |
InChI Key |
LNJAKSDWPJENSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NOC(=N3)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 287.74 g/mol. The presence of the quinoline moiety contributes to its pharmacological properties.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), with some derivatives achieving over 90% inhibition at specific concentrations .
Table 1: Antimicrobial Activity of this compound
| Compound | Target Pathogen | % Inhibition | Concentration (μg/mL) |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 92% | 250 |
| Other Oxadiazole Derivatives | Various Bacteria | Up to 96% | Varies |
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively studied. A notable study demonstrated that compounds similar to this compound exhibited cytotoxic effects on multiple cancer cell lines. The mean IC50 for these compounds was reported at approximately 9.4 µM across various tumor types .
Table 2: Anticancer Activity Profile
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | MCF7 (Breast) | 9.4 | Potent against multiple lines |
| Other Oxadiazoles | Various | Varies | Marginal activity observed |
The biological activity of oxadiazoles is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors, affecting pathways essential for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or disrupt DNA replication processes.
- Targeting Protein Kinases : Certain derivatives have been shown to inhibit protein kinases involved in cell signaling pathways critical for cancer progression.
Study on Antitubercular Activity
In a study conducted by Parikh et al. (2020), several substituted oxadiazoles were synthesized and tested for their antitubercular activity against Mtb H37Rv. The results indicated significant inhibition rates at varying concentrations, highlighting the potential of these compounds as therapeutic agents against tuberculosis .
Study on Anticancer Properties
Another investigation assessed the anticancer properties of various oxadiazole derivatives against a panel of cell lines representing different cancer types. The study found that specific modifications in the oxadiazole structure could enhance cytotoxicity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole can be contextualized by comparing it to related 1,2,4-oxadiazole derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives
Key Differences and Implications
Structural Complexity: The primary compound incorporates a quinoline moiety, significantly increasing its molecular weight (304.8 vs. 160.6 g/mol) and steric bulk compared to 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole. This complexity may enhance target specificity in biological systems but could reduce solubility in aqueous environments.
Substituent Effects: The quinoline group introduces aromatic π-system interactions, which are absent in simpler derivatives like the compound in . This feature is critical for binding to hydrophobic pockets in enzymes or receptors. The tert-butyl group at position 5 in both compounds contributes to lipophilicity, but its placement on a larger scaffold (quinoline-oxadiazole hybrid) may alter metabolic stability and bioavailability.
Electronic Properties: The chlorine atom in both compounds exerts electron-withdrawing effects, polarizing the oxadiazole ring.
Applications: Simpler derivatives like 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole are often used as intermediates in agrochemical synthesis due to their straightforward functionalization . In contrast, the quinoline-oxadiazole hybrid’s size and aromaticity suggest utility in medicinal chemistry, particularly for targeting nucleic acid-binding proteins or kinases.
Research Findings and Limitations
However, the primary compound’s larger size may pose challenges in pharmacokinetics, such as reduced oral bioavailability or increased hepatic metabolism. Further studies are required to evaluate its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile relative to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
